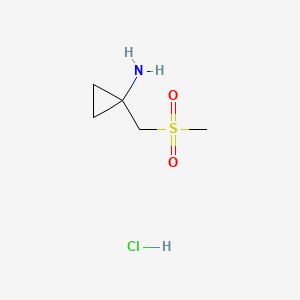
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride is a chemical compound characterized by a cyclopropane ring structure.
Preparation Methods
The synthesis of 1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopropanamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, resulting in the formation of substituted cyclopropane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure and exhibit similar chemical reactivity.
Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group may have comparable properties and applications.
Amines: The presence of the amine group in the compound allows for comparisons with other amine-containing molecules.
Properties
Molecular Formula |
C5H12ClNO2S |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5(6)2-3-5;/h2-4,6H2,1H3;1H |
InChI Key |
ISYFMNTUEBSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















